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molecular formula C11H14N2O3 B8701995 6-Methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8701995
M. Wt: 222.24 g/mol
InChI Key: RMFTYLIHJUTKCL-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of 2-methyl-6-(methyloxy)-7-nitro-1,2,3,4-tetrahydroisoquinoline and Pd(OH)2(1 g) in MeOH(100 mL) was stirred under H2 at room temperature for 5 h. The solution was filtered and all solvents were removed under reduced pressure to give 2-methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine (2 g, 77.2%). 1H NMR (400 MHz, CDCl3) δ ppm 6.51 (s, 1 H), 6.38 (s, 1 H), 3.81 (s, 3 H), 3.64 (s, 2 H), 3.43 (s, 2 H), 2.81 (t, J=5.77 Hz, 2 H), 2.64 (t, J=5.90 Hz, 2 H), 2.42 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([N+:14]([O-])=O)=[C:7]([O:12][CH3:13])[CH:8]=2)[CH2:3]1>CO.[OH-].[OH-].[Pd+2]>[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([NH2:14])=[C:7]([O:12][CH3:13])[CH:8]=2)[CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2=CC(=C(C=C2CC1)OC)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
all solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CC2=CC(=C(C=C2CC1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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